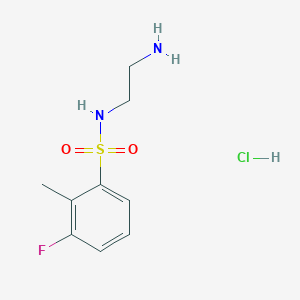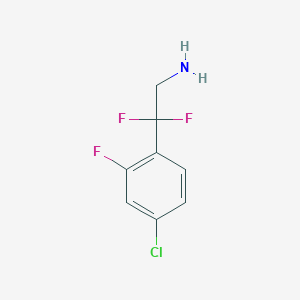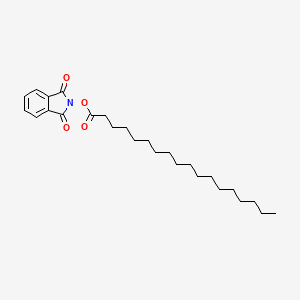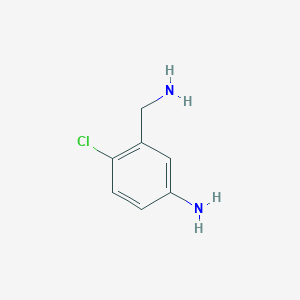![molecular formula C9H14O3 B13527153 rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13527153.png)
rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic organic molecule characterized by its unique structure and stereochemistry. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[3.2.1]octane core with a hydroxyl group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the Diels-Alder reaction, followed by functional group transformations to introduce the hydroxyl and carboxylic acid groups. The reaction conditions often involve:
Diels-Alder Reaction: This step forms the bicyclic core. It usually requires a diene and a dienophile under thermal or catalytic conditions.
Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions, such as using osmium tetroxide or other hydroxylating agents.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure or through the use of carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and purity while minimizing waste.
化学反应分析
Types of Reactions
rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving bicyclic structures. Its stereochemistry is particularly useful in understanding chiral recognition and enzyme specificity.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential lead compound for drug development. Its structural features are of interest in the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the production of polymers and advanced materials.
作用机制
The mechanism by which rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, which are crucial for its binding to molecular targets.
相似化合物的比较
Similar Compounds
- rac-(1R,3R,5S)-6-oxobicyclo[3.2.1]octane-3-carboxylic acid
- rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol
Uniqueness
rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
This comprehensive overview highlights the significance of rac-(1R,3R,5S,6R)-6-hydroxybicyclo[321]octane-3-carboxylic acid across various fields, emphasizing its potential and versatility
属性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-8-3-5-1-6(8)4-7(2-5)9(11)12/h5-8,10H,1-4H2,(H,11,12)/t5-,6+,7-,8-/m1/s1 |
InChI 键 |
YMMUECCKRGVECX-ULAWRXDQSA-N |
手性 SMILES |
C1[C@@H]2C[C@H](C[C@H]1[C@@H](C2)O)C(=O)O |
规范 SMILES |
C1C2CC(CC1C(C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)



![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid](/img/structure/B13527121.png)

![o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine](/img/structure/B13527136.png)

![2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B13527143.png)

